molecular formula C10H21Cl2N3O B2965194 3-Piperazin-1-ylazepan-2-one;dihydrochloride CAS No. 2305253-25-0

3-Piperazin-1-ylazepan-2-one;dihydrochloride

Cat. No.: B2965194
CAS No.: 2305253-25-0
M. Wt: 270.2
InChI Key: LQZYQXISHNHPRK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-piperazin-1-ylazepan-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZYQXISHNHPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Piperazin-1-ylazepan-2-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction may yield different hydrogenated compounds.

Scientific Research Applications

3-Piperazin-1-ylazepan-2-one;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperazin-1-ylazepan-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Piperazin-1-ylazepan-2-one dihydrochloride
  • Molecular Formula : C₁₀H₁₉N₃O·2HCl
  • CAS Number : CID 43185759 (free base)
  • Structural Features :
    • A seven-membered azepan-2-one (caprolactam) ring substituted at the 3-position with a piperazine moiety.
    • Dihydrochloride salt form enhances solubility and stability in aqueous media .
  • Key Properties :
    • Molecular Weight (free base): 197.28 g/mol; dihydrochloride salt increases molecular weight to ~270.3 g/mol.
    • SMILES: C1CCNC(=O)C(C1)N2CCNCC2 .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Containing Dihydrochloride Salts

Compound Name Molecular Formula CAS Number Key Structural Differences Known Applications/Properties References
3-Piperazin-1-ylazepan-2-one dihydrochloride C₁₀H₁₉N₃O·2HCl CID 43185759 Azepan-2-one (7-membered lactam) core Potential CNS or enzyme-targeting agent*
Piperazine dihydrochloride C₄H₁₀N₂·2HCl 142-64-3 Simple piperazine backbone Anthelmintic agent; chemical intermediate
1-Piperazin-1-ylacetone dihydrochloride C₇H₁₆Cl₂N₂O 1353504-07-0 Acetone substituent instead of lactam Intermediate in organic synthesis
(R)-1,3-Dimethylpiperazine dihydrochloride C₆H₁₄N₂·2HCl 1883347-27-0 Methyl groups at 1- and 3-positions of piperazine Chiral catalyst; pharmaceutical research
3-Piperazin-1-ylthiolane 1,1-dioxide dihydrochloride C₇H₁₄N₂O₂S·2HCl Not specified Thiolane dioxide ring fused with piperazine Unspecified (structural novelty)

Key Comparative Observations:

Core Structure Differences: The azepan-2-one ring in the target compound introduces a lactam group, which may influence metabolic stability compared to simpler piperazine salts (e.g., piperazine dihydrochloride) .

Salt Form Impact: Dihydrochloride salts generally improve aqueous solubility compared to free bases or mono-hydrochloride forms, critical for oral bioavailability .

Biological Activity :

  • Piperazine dihydrochloride is a well-established anthelmintic, while levocetirizine dihydrochloride (a related piperazine derivative) acts as an antihistamine, highlighting the pharmacological versatility of this scaffold .
  • The target compound’s lactam ring may confer selectivity for specific enzyme targets (e.g., proteases or kinases) due to conformational rigidity .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Piperazin-1-ylazepan-2-one dihydrochloride in academic research?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, referencing USP standards for dihydrochloride salts. For purity assessment, ensure baseline separation between the target compound and impurities by achieving a resolution (R) ≥1.5, as per USP guidelines for analogous compounds . Impurity profiling should follow protocols similar to those for dihydrochloride derivatives, including column selection (e.g., C18 stationary phase) and gradient elution optimized for polar heterocycles .

Q. How should researchers safely handle 3-Piperazin-1-ylazepan-2-one dihydrochloride in laboratory settings?

  • Methodological Answer : Adhere to GHS-compliant safety protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for professional disposal .

Q. What is the significance of the dihydrochloride form in the compound’s stability and solubility?

  • Methodological Answer : The dihydrochloride salt (2:1 base-to-HCl ratio) enhances aqueous solubility and shelf-life stability compared to mono-hydrochloride forms. For solubility testing, prepare stock solutions in deionized water (pH 2–3) and validate stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of dihydrochloride salts during HPLC analysis?

  • Methodological Answer : Contradictions in purity data often arise from residual solvents or counterion variability. Address this by:

  • Standardization : Use USP-grade reference standards for calibration .
  • Ion-Pair Chromatography : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak symmetry for charged species .
  • Mass Spectrometry Cross-Validation : Confirm molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) via LC-MS to rule out co-eluting impurities .

Q. What strategies are effective for identifying and quantifying synthetic impurities in dihydrochloride derivatives?

  • Methodological Answer :

  • For Process-Related Impurities : Track intermediates (e.g., unreacted piperazine precursors) using thin-layer chromatography (TLC) with ninhydrin staining .
  • For Degradation Products : Perform forced degradation (e.g., heat, light, oxidation) and analyze via HPLC-DAD. Quantify impurities against a 0.1% reporting threshold .
  • Structural Elucidation : Use ¹H/¹³C NMR to distinguish regioisomers (e.g., positional differences in piperazine substitution) .

Q. How do structural modifications in the piperazine ring influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl, chloro) at the piperazine nitrogen and assess LSD1 inhibition potency via cell-based assays (e.g., H3K4 demethylation in leukemia cell lines) .
  • Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify ring flexibility and correlate with binding affinity .
  • In Vivo Validation : Use rodent models to compare pharmacokinetics (e.g., oral bioavailability) of dihydrochloride vs. freebase forms .

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